molecular formula C15H24O B1159704 (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol CAS No. 81968-62-9

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol

Cat. No. B1159704
CAS RN: 81968-62-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to a class of organic compounds characterized by complex molecular structures that include isopropyl and dimethylenecyclodec groups. This type of compound is often studied for its unique chemical reactions and properties.

Synthesis Analysis

The synthesis of similar compounds typically involves complex reactions. For instance, the synthesis of related azulene derivatives from tropolone derivatives has been described, highlighting the intricate steps and conditions required for such chemical transformations (Nozoe, Takase, & Fukuda, 1971).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using X-ray crystallography. For example, the crystal and molecular structure of iron and molybdenum carbonyls of related compounds provide insights into the arrangement of atoms and bonds in these complex molecules (Pinkerton, Carrupt, Vogel, Boschi, Thuy, & Roulet, 1978).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions used. For instance, thermal reactions of guaiazulene and its derivatives with dimethyl acetylenedicarboxylate have been explored, demonstrating the complex reaction pathways and products that can result from such processes (Uebelhart & Hansen, 1992).

Scientific Research Applications

  • Optical Activity and Chirality : Research has shown that compounds like dimethyl 7-isopropyl-5, 10-dimethylheptalene-1, 2-dicarboxylate can be resolved into enantiomeres using optically active primary or secondary amines. This is significant for understanding the chirality of heptalene π-skeletons with C2 or pseudo-C2 symmetry (Bernhard et al., 1985).

  • Thermal Reactions : The thermal reaction of compounds like 7-isopropyl-1,3,4-trimethylazulene with dimethyl acetylenedicarboxylate (ADM) has been studied. This process leads to the formation of various heptalene- and azulene-1,2-dicarboxylates, enhancing our understanding of thermal rearrangement and Diels-Alder reactions (Uebelhart & Hansen, 1992).

  • Synthesis Techniques : Synthesis of similar compounds, like 7-Isopropyl-2,4-dimethylazulene (Se-guaiazulene), from different precursors has been documented. These studies contribute to the development of efficient synthesis methods for such complex molecules (Nozoe, Takase, & Fukuda, 1971).

  • Stereoselective Synthesis : The stereoselective synthesis of related compounds like 2,3,7-trimethylcyclooctanone demonstrates the importance of chiral catalysts in producing specific isomers of complex organic molecules (Naito et al., 2008).

  • Chiral Discrimination in Mass Spectrometry : Studies on the chiral discrimination of compounds like isopropyl threo- and erythro-3cyclohexylglycerates in gas phase mass spectrometry underscore the role of chiral additives in analytical chemistry (Winkler et al., 1994).

  • Helical Chirality : The synthesis of helical pyrrolo[1,2-a][1,10]phenanthrolines from reactions involving compounds like diisopropyl ester of acetilylenedicarboxylic acid highlights the formation of helical chiral structures (Dumitrascu et al., 2003).

  • Polymerization Properties : The study of polymerization properties of compounds like isopropylidene(η5-3-neomenthylcyclopentadienyl)(η5-fluorenyl)zirconium dichloride offers insights into catalysis and polymer production (Halterman et al., 2001).

properties

IUPAC Name

(5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSWBZXPRYZGRO-GNOUIQMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.